molecular formula C20H20O5 B1201550 (+)-Galbacin CAS No. 61891-31-4

(+)-Galbacin

Cat. No. B1201550
CAS RN: 61891-31-4
M. Wt: 340.4 g/mol
InChI Key: QFUXQRHAJWXPGP-IIBDXVJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Galbacin is a lignan.

Scientific Research Applications

  • Antimicrobial Applications

    • Bacteriocins, a group that includes substances like (+)-Galbacin, have been studied for their potential as antimicrobial agents. They have traditionally been used in food preservation and have now expanded to broader applications in human health, such as developing into next-generation antibiotics and being investigated for treating cancer. This expansion is supported by advancements in genetics and nanotechnology (Chikindas et al., 2018).
  • Antitumor and Cancer Therapy

    • The study of bacteriocins, which includes substances like (+)-Galbacin, has led to the exploration of their potential in cancer therapy. This area of research is motivated by the unique properties of bacteriocins, such as their structure and function, stability to heat, and their natural origin. These characteristics make bacteriocins promising candidates for application in treating pathogenic diseases and possibly cancer therapy (Yang et al., 2014).
  • Role in Immune System and Disease Response

    • Galbacin, as part of the gallinacins group, has been researched in the context of innate immunity in animals. For example, studies have investigated the expression of gallinacin mRNA in response to Salmonella inoculation, indicating its role in the immune response and potential for broader applications in understanding and treating infections (Yoshimura et al., 2006).
  • Pharmacological Research and Drug Discovery

    • (+)-Galbacin has been evaluated for its effects on various biological processes, such as the activation of the human complement system, lymphocyte proliferation, and the growth of human tumor cell lines. These studies contribute to understanding the pharmacological properties of (+)-Galbacin and its potential in drug discovery (Nascimento et al., 2004).
  • Hepatoprotective Properties

    • Research on (+)-Galbacin has included its isolation from natural sources and evaluation of its hepatoprotective properties. For instance, it has been isolated from Saururus chinensis and studied for its potential in protecting the liver from damage, indicating its therapeutic potential in liver diseases (Sung & Kim, 2000).

properties

CAS RN

61891-31-4

Product Name

(+)-Galbacin

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

5-[(2R,3R,4R,5R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole

InChI

InChI=1S/C20H20O5/c1-11-12(2)20(14-4-6-16-18(8-14)24-10-22-16)25-19(11)13-3-5-15-17(7-13)23-9-21-15/h3-8,11-12,19-20H,9-10H2,1-2H3/t11-,12-,19-,20-/m1/s1

InChI Key

QFUXQRHAJWXPGP-IIBDXVJDSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](O[C@H]1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C

SMILES

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C

Canonical SMILES

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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